5-(3-Chlorophenyl)-2-methyl-2H-tetrazole
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Overview
Description
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying biological processes and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2-methyl-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1H-tetrazole
- 5-(3-Chlorophenyl)-2H-tetrazole
- 5-(3-Chlorophenyl)-1,2,3,4-tetrazole
Uniqueness
5-(3-Chlorophenyl)-2-methyl-2H-tetrazole is unique due to the presence of both a 3-chlorophenyl group and a methyl group on the tetrazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90278-25-4 |
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Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyltetrazole |
InChI |
InChI=1S/C8H7ClN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 |
InChI Key |
DPJIZBAKTVRYJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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